beta-Diploalbicene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Diploalbicene typically involves the cyclization of specific precursors under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as chromatography for purification and characterization .
Chemical Reactions Analysis
Types of Reactions: Beta-Diploalbicene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.
Substitution: Halogens, nucleophiles, and other reactive species.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Beta-Diploalbicene has a wide range of applications in scientific research, including:
Mechanism of Action
Beta-Diploalbicene can be compared with other similar compounds, such as:
L-Aromadendrene: Another bioactive chemical with a similar structure and molecular formula.
Beta-Carboline Alkaloids: Compounds with similar biological activities and potential therapeutic applications.
Uniqueness: this compound is unique due to its specific molecular structure and the range of reactions it can undergo.
Comparison with Similar Compounds
- L-Aromadendrene
- Beta-Carboline Alkaloids
Properties
CAS No. |
14682-34-9 |
---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1aS,4aS,7S,7aS,7bR)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene |
InChI |
InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10-14H,1,5-8H2,2-4H3/t10-,11+,12-,13-,14-/m0/s1 |
InChI Key |
ITYNGVSTWVVPIC-NDKCEZKHSA-N |
SMILES |
CC1CCC2C1C3C(C3(C)C)CCC2=C |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@H]1[C@@H]3[C@@H](C3(C)C)CCC2=C |
Canonical SMILES |
CC1CCC2C1C3C(C3(C)C)CCC2=C |
Appearance |
Solid powder |
boiling_point |
121.00 °C. @ 10.00 mm Hg |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
l-Aromadendrene; Aromadendrene, (-)-; beta-Diploalbicene; (-)-10(14)-Aromadendrene; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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